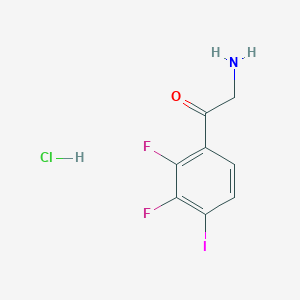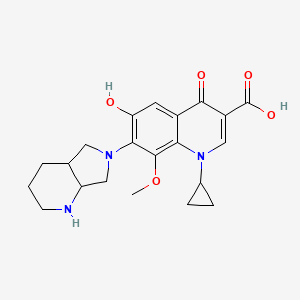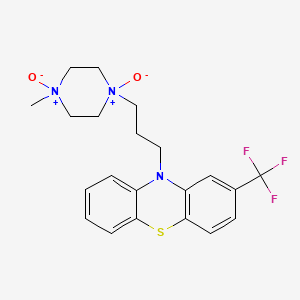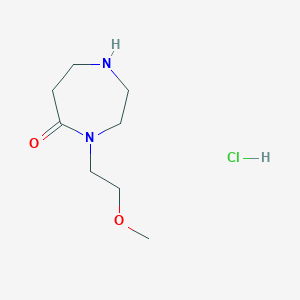
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride typically involves the reaction of 2-methoxyethylamine with a suitable precursor, such as a diazepane derivative. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of impurities and by-products to meet industrial standards.
化学反応の分析
Types of Reactions
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the diazepane ring.
科学的研究の応用
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of 4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(2-Methoxyethyl)-1,4-diazepan-5-one
- 1,4-Diazepan-5-one
- 2-Methoxyethylamine
Uniqueness
4-(2-Methoxyethyl)-1,4-diazepan-5-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyethyl group and diazepane ring make it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C8H17ClN2O2 |
|---|---|
分子量 |
208.68 g/mol |
IUPAC名 |
4-(2-methoxyethyl)-1,4-diazepan-5-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-7-6-10-5-4-9-3-2-8(10)11;/h9H,2-7H2,1H3;1H |
InChIキー |
DKIXLDGTAAANTB-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCNCCC1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
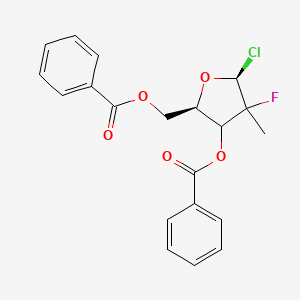
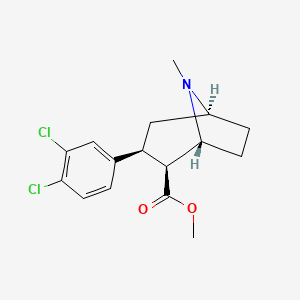

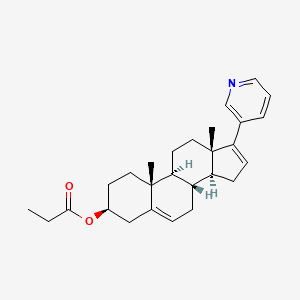
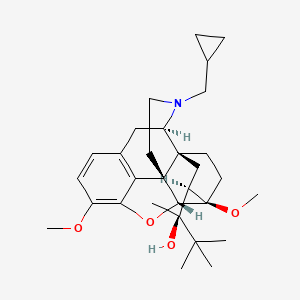
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
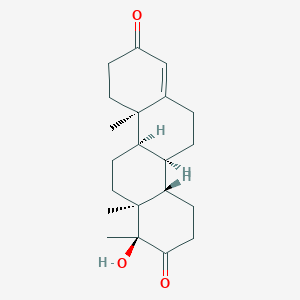

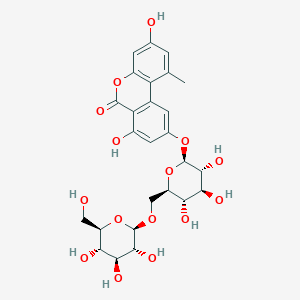
![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)
